molecular formula C18H28N2O4 B2502631 Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate CAS No. 706820-74-8

Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B2502631
CAS No.: 706820-74-8
M. Wt: 336.432
InChI Key: AKFVZALISNAFRA-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate is an organic compound with a complex structure. It is a white crystalline solid at room temperature and is soluble in various organic solvents such as ether and dichloromethane . This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

The preparation of tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multi-step synthetic routesThe reaction conditions often involve the use of protecting groups such as benzyloxycarbonyl (Cbz) to protect the amino group during the synthesis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate undergoes various types of chemical reactions including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, allowing the amino group to participate in further reactions. This compound can act as a substrate for enzymes, facilitating various biochemical pathways .

Comparison with Similar Compounds

Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and the presence of the benzyloxycarbonyl protecting group, which makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFVZALISNAFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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